![molecular formula C7H8ClNO B1610494 1-(2-chloroethyl)pyridin-2(1H)-one CAS No. 51323-39-8](/img/structure/B1610494.png)
1-(2-chloroethyl)pyridin-2(1H)-one
Overview
Description
1-(2-Chloroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals . The compound features a pyridine ring substituted with a chloroethyl group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of 1-(2-chloroethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with chloroethylating agents. One common method includes the use of 2-chloropyridine and ethylene oxide under controlled conditions to yield the desired product . Industrial production methods often employ similar routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Chloroethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by targeting rapidly dividing cells .
Comparison with Similar Compounds
1-(2-Chloroethyl)pyridin-2(1H)-one can be compared with other pyridinium salts and chloroethyl derivatives:
Pyridinium Salts: These compounds share a similar pyridine ring structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Chloroethyl Derivatives: Compounds like 2-chloroethylamine and 2-chloroethyl ether have similar chloroethyl groups but differ in their core structures, resulting in different applications and properties.
The uniqueness of this compound lies in its combination of a pyridine ring with a chloroethyl group, providing a versatile scaffold for various chemical transformations and applications.
Biological Activity
1-(2-chloroethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloroethyl group attached to the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
- Chemical Name : this compound
- CAS Number : 51323-39-8
- Molecular Formula : C7H8ClN2O
- Molecular Weight : 174.60 g/mol
Antimicrobial Activity
Research indicates that compounds containing a pyridine nucleus, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyridine derivatives showed activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for tested compounds ranged from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Candida albicans | 12.5 |
Anticancer Activity
This compound has been investigated for its potential anticancer effects. The compound's structure allows it to interact with biological macromolecules, potentially leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that similar pyridine derivatives can inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction may lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, thereby exerting its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of pyridine derivatives:
- Antiviral Properties : In the context of viral infections, particularly during the COVID-19 pandemic, compounds with a pyridine structure were evaluated for their antiviral efficacy against SARS-CoV-2. The presence of additional functional groups was noted to enhance their antiviral activity .
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines, revealing that modifications to the pyridine structure significantly influenced their potency .
- Synthesis and Derivatization : Research has focused on synthesizing novel derivatives of this compound to improve its biological activity and reduce toxicity. This includes exploring different substituents on the pyridine ring .
Properties
IUPAC Name |
1-(2-chloroethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNJWGPRUXBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507452 | |
Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-39-8 | |
Record name | 1-(2-Chloroethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51323-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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